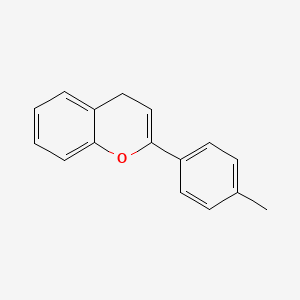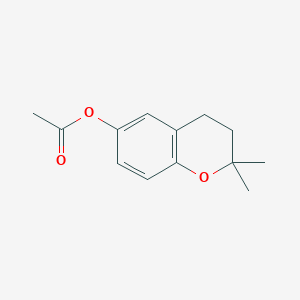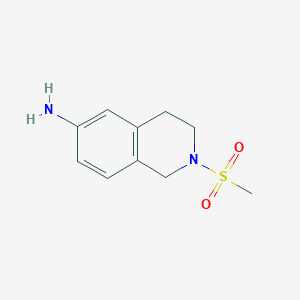
2-Methyl-5-(trifluoromethyl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(trifluoromethyl)quinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The presence of a trifluoromethyl group in the structure enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(trifluoromethyl)quinazolin-4-amine typically involves a multi-step process. One common method includes the palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines. This method is efficient, providing high yields and broad substrate scope . Another approach involves the use of trifluoroacetic acid as a CF3 source, which allows for the synthesis of 2-(trifluoromethyl)quinazolin-4-ones without any catalysts or additives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The use of activated carbon fiber-supported palladium catalysts can enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-(trifluoromethyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which have significant biological activities and potential therapeutic applications .
Aplicaciones Científicas De Investigación
2-Methyl-5-(trifluoromethyl)quinazolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(trifluoromethyl)quinazolin-4-amine involves its interaction with molecular targets such as tubulin. By inhibiting tubulin polymerization, the compound disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis. This mechanism is particularly relevant in the context of cancer treatment, where the compound’s ability to inhibit cell proliferation is crucial .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)quinazolin-4-amine: Similar in structure but lacks the methyl group at the 2-position.
4-(Trifluoromethyl)pyrrolo/indolo[1,2-a]quinoxalines: These compounds share the trifluoromethyl group but have different core structures.
Uniqueness
2-Methyl-5-(trifluoromethyl)quinazolin-4-amine is unique due to the presence of both the methyl and trifluoromethyl groups, which enhance its lipophilicity and metabolic stability. These properties make it a valuable candidate for drug development and other scientific research applications .
Propiedades
Fórmula molecular |
C10H8F3N3 |
|---|---|
Peso molecular |
227.19 g/mol |
Nombre IUPAC |
2-methyl-5-(trifluoromethyl)quinazolin-4-amine |
InChI |
InChI=1S/C10H8F3N3/c1-5-15-7-4-2-3-6(10(11,12)13)8(7)9(14)16-5/h2-4H,1H3,(H2,14,15,16) |
Clave InChI |
UXALEGSRMALRGU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC(=C2C(=N1)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B11881332.png)
![[Ethyl(methyl)silanediyl]dimethanediyl dicarbamate](/img/structure/B11881333.png)






![7-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11881391.png)

